![molecular formula C8H6BrNO B13063811 2-(Bromomethyl)furo[3,2-c]pyridine](/img/structure/B13063811.png)
2-(Bromomethyl)furo[3,2-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)furo[3,2-c]pyridine is a heterocyclic compound that contains both furan and pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)furo[3,2-c]pyridine typically involves the bromination of a furo[3,2-c]pyridine precursor. One common method is the bromination of 2-methylfuro[3,2-c]pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, resulting in the substitution of the methyl group with a bromomethyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above can be adapted for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)furo[3,2-c]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, primary and secondary amines, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted furo[3,2-c]pyridines with various functional groups.
Oxidation: Furo[3,2-c]pyridine-2-carboxylic acid or furo[3,2-c]pyridine-2-carbaldehyde.
Reduction: 2-Methylfuro[3,2-c]pyridine.
Applications De Recherche Scientifique
2-(Bromomethyl)furo[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of novel materials with unique electronic and photophysical properties.
Chemical Biology: It is employed in the design of molecular probes for studying biological processes and interactions.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)furo[3,2-c]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Furo[2,3-b]pyridine
- Furo[3,2-b]pyridine
- Furo[2,3-c]pyridine
Uniqueness
2-(Bromomethyl)furo[3,2-c]pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other furo[3,2-c]pyridine derivatives. The presence of the bromomethyl group allows for versatile functionalization, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C8H6BrNO |
|---|---|
Poids moléculaire |
212.04 g/mol |
Nom IUPAC |
2-(bromomethyl)furo[3,2-c]pyridine |
InChI |
InChI=1S/C8H6BrNO/c9-4-7-3-6-5-10-2-1-8(6)11-7/h1-3,5H,4H2 |
Clé InChI |
AJGOWJILRXFXKY-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC2=C1OC(=C2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13063730.png)
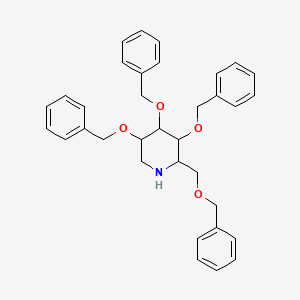
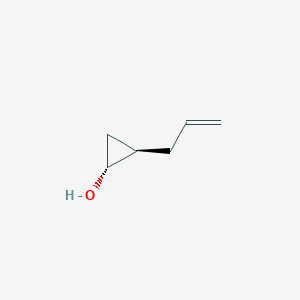

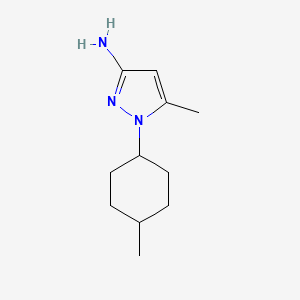
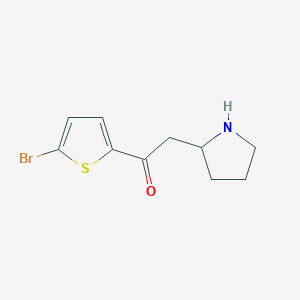
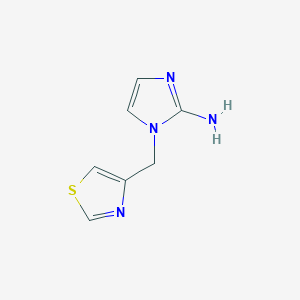

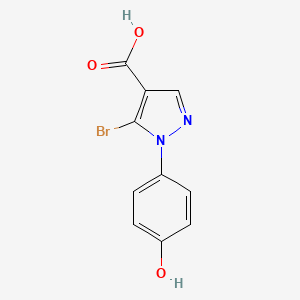
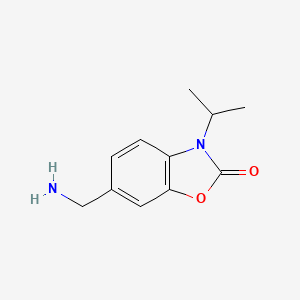
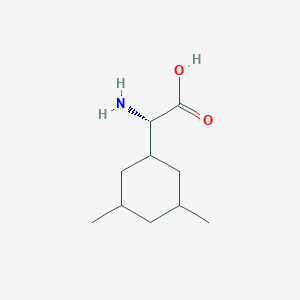
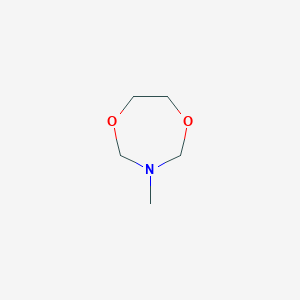

![N-(3-(6,7-dihydro-5h-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenyl)-5-(pyrrolidine-1-carbonyl)-1h-pyrrole-3-sulfonamide](/img/structure/B13063805.png)
